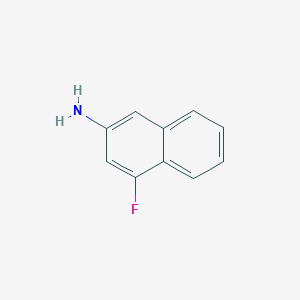

4-Fluoronaphthalen-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRELRPVNUJUIHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615075 | |

| Record name | 4-Fluoronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13720-48-4 | |

| Record name | 4-Fluoronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615075 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoronaphthalen-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoronaphthalen-2-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Fluoronaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a fluorinated aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Its unique electronic properties, conferred by the fluorine substituent on the naphthalene core, make it a valuable intermediate in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the chemical properties, spectroscopic profile, synthesis, reactivity, and potential applications of this compound, offering field-proven insights and detailed protocols for its use in a research and development setting.

Molecular Structure and Physicochemical Properties

This compound, with the CAS number 13720-48-4, possesses a naphthalene ring system substituted with an amino group at the 2-position and a fluorine atom at the 4-position.[1][2] The presence of the electron-withdrawing fluorine atom and the electron-donating amino group on the same aromatic ring system creates a molecule with distinct electronic and chemical characteristics.

The fluorine atom, being the most electronegative element, significantly influences the molecule's properties. It can modulate the basicity of the amino group, impact the regioselectivity of further chemical reactions, and alter pharmacokinetic properties such as lipophilicity and metabolic stability when incorporated into larger drug candidates.[3][4] The strategic placement of fluorine is a widely used tactic in modern drug discovery to enhance potency and improve drug-like properties.[5][6]

Table 1: Core Identification and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 13720-48-4 | [1][2] |

| Molecular Formula | C₁₀H₈FN | [1][2] |

| Molecular Weight | 161.18 g/mol | [1][2] |

| MDL Number | MFCD18409949 | [1][2] |

| Physical Form | Solid, semi-solid, or lump | [7] |

| Purity | ≥98% | [1][2] |

| Storage | Store in a dry, sealed place, or in a dark place under an inert atmosphere at 2-8°C. | [1][7] |

Spectroscopic Characterization: A Validating Framework

A comprehensive spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. The following sections detail the expected spectral features, providing a self-validating system for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this compound.

-

¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons and the amine protons. The aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the positions of the fluorine and amino substituents. The amine protons (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene ring. The carbon atom directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, which is a characteristic feature.

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, providing a clear confirmation of the presence of the fluorine atom.[8] This technique is highly sensitive and can be used for the quantification of fluorinated compounds.[9]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule.[10]

-

N-H Stretching: Primary amines typically show a pair of absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.[11]

-

C-F Stretching: A strong absorption band in the region of 1000-1350 cm⁻¹ is characteristic of the C-F stretching vibration.

-

Aromatic C-H and C=C Stretching: Absorptions corresponding to the aromatic C-H stretching will be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In a high-resolution mass spectrum, the molecular ion peak (M⁺) should correspond to the exact mass of C₁₀H₈FN.

Synthesis and Purification Workflow

While several synthetic routes to fluorinated naphthalenamines can be envisaged, a common approach involves the amination of a suitable fluoronaphthalene precursor. The following is a representative, field-proven protocol.

Diagram: Synthetic Workflow for this compound

Caption: A representative synthetic workflow for this compound.

Experimental Protocol: Synthesis via Buchwald-Hartwig Amination

Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. It is a reliable method for the synthesis of aryl amines from aryl halides or triflates.

-

Reaction Setup: To an oven-dried Schlenk flask, add 1,3-difluoronaphthalene (1.0 eq), sodium tert-butoxide (1.4 eq), a palladium catalyst such as Pd₂(dba)₃ (0.01 eq), and a suitable phosphine ligand like BINAP (0.015 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Addition of Reagents: Add anhydrous toluene as the solvent, followed by benzophenone imine (1.2 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

-

Hydrolysis and Workup: Cool the reaction to room temperature. Add aqueous hydrochloric acid (e.g., 2 M) and stir vigorously to hydrolyze the imine. Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and MS as described in Section 2.

Chemical Reactivity and Derivatization Potential

The reactivity of this compound is dictated by the interplay between the nucleophilic amino group and the fluorinated aromatic ring.

Diagram: Reactivity Map

Caption: Key reaction pathways for this compound.

-

Reactions of the Amino Group: The primary amino group is nucleophilic and can readily undergo reactions such as acylation (to form amides), sulfonylation (to form sulfonamides), and alkylation. It can also be converted to a diazonium salt upon treatment with nitrous acid, which can then be used in various subsequent reactions (e.g., Sandmeyer reaction).

-

Electrophilic Aromatic Substitution: The naphthalene ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration). The regioselectivity of these reactions will be directed by both the activating amino group and the deactivating but ortho-, para-directing fluorine atom.

Applications in Drug Discovery and Materials Science

The incorporation of a fluoronaphthalene moiety into a molecule can significantly enhance its biological activity and pharmacokinetic profile.[3] this compound is therefore a highly sought-after building block in medicinal chemistry.[12]

-

Scaffold for Bioactive Molecules: It can serve as a starting point for the synthesis of kinase inhibitors, receptor antagonists, and other therapeutic agents. The fluorine atom can improve binding affinity to target proteins through favorable electrostatic interactions and can block sites of metabolic degradation, thereby increasing the drug's half-life.

-

Organic Electronics: Naphthalene derivatives are of interest in materials science for their potential use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of this compound make it a candidate for incorporation into novel organic semiconductor materials.

Safety and Handling

As a responsible scientist, it is imperative to handle all chemicals with appropriate safety precautions.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram |

| Acute toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation mark)[7] |

| Skin corrosion/irritation | H315: Causes skin irritation | GHS07 (Exclamation mark)[7] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation | GHS07 (Exclamation mark)[7] |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | GHS07 (Exclamation mark)[7] |

Handling and First Aid

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

First Aid:

Conclusion

This compound is a versatile and valuable chemical intermediate. A thorough understanding of its chemical properties, spectroscopic characteristics, and reactivity is crucial for its effective and safe utilization in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to leverage the unique attributes of this compound in the synthesis of novel molecules for a wide range of applications.

References

-

PubChem. 2-Aminotetralin | C10H13N | CID 34677. National Institutes of Health. [Link]

-

PubChem. 2-Naphthylamine | C10H9N | CID 7057. National Institutes of Health. [Link]

-

PubChem. 2-[(4-Fluoro-naphthalene-1-carbonyl)-amino]-indan-2-carboxylic acid | C21H16FNO3. National Institutes of Health. [Link]

-

ResearchGate. Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. [Link]

-

PubMed. Applications of fluorine-containing amino acids for drug design. National Library of Medicine. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

- Google Patents. WO2019070827A1 - Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide.

-

ResearchGate. (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines - Organic Chemistry. [Link]

-

ResearchGate. Substituted naphthalene reaction rates with peroxy-acid treatment: prediction of reactivity using PEST. [Link]

-

Organic Syntheses. 1(2H)-Naphthalenone, 6-amino-3,4-dihydro-. [Link]

-

HIMS. Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. [Link]

-

ChemRxiv. Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. [Link]

-

ResearchGate. The Many Roles for Fluorine in Medicinal Chemistry. [Link]

-

National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. [Link]

- Google Patents. US20230339876A1 - Process for preparing aminofuranes.

-

MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

-

afl. SAFETY DATA SHEET. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

-

Human Metabolome Database. Showing metabocard for 2-Aminonaphthalene (HMDB0041802). [Link]

Sources

- 1. CAS 13720-48-4 | this compound - Synblock [synblock.com]

- 2. aceschem.com [aceschem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 4-Fluoronaphthalen-1-amine | 438-32-4 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. 2-[(4-Fluoro-naphthalene-1-carbonyl)-amino]-indan-2-carboxylic acid | C21H16FNO3 | CID 59314112 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

4-Fluoronaphthalen-2-amine molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Fluoronaphthalen-2-amine

Executive Summary

Substituted naphthalenes are a critical class of compounds in medicinal chemistry and materials science, where their rigid bicyclic structure serves as a valuable scaffold. This compound, a member of this family, presents a unique combination of an electron-donating amine group and an electron-withdrawing fluorine atom on the naphthalene core. This substitution pattern significantly influences the molecule's electronic properties, reactivity, and, crucially, its three-dimensional conformation. Understanding the conformational landscape of this molecule is paramount for predicting its interaction with biological targets or its packing in solid-state materials. This guide, intended for researchers and drug development professionals, provides a comprehensive analysis of the molecular structure and conformational preferences of this compound. In the absence of extensive experimental data for this specific molecule, we present a robust, self-validating computational workflow, grounded in Density Functional Theory (DFT), to predict its structural and energetic properties. This approach is supplemented by comparative analysis with structurally related compounds to provide a holistic and field-relevant understanding.

Introduction: The Significance of Substituted Naphthalenes

The naphthalene scaffold is a cornerstone in the design of functional molecules. Its extended π-system and defined geometry make it an ideal platform for developing pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular sensors. The introduction of substituents, such as amino and fluoro groups, allows for the fine-tuning of a molecule's properties. The amino group often serves as a key interaction point (e.g., hydrogen bond donor) or a site for further chemical modification, while the fluorine atom can enhance metabolic stability, improve binding affinity, and modulate electronic characteristics through its strong inductive effect.[1]

The precise spatial arrangement of these functional groups—the molecule's conformation—dictates its ability to interact with its environment. For drug candidates, conformation determines the fit within a protein's binding pocket. For materials, it influences crystal packing and electronic coupling. Therefore, a detailed conformational analysis is not merely an academic exercise but a critical step in the rational design of new chemical entities.

Core Molecular Structure & Properties

This compound is characterized by a naphthalene ring system with a fluorine atom at position 4 and an amino group at position 2.

| Property | Value | Source |

| IUPAC Name | 4-Fluoro-2-naphthylamine | N/A |

| CAS Number | 31631-50-6 | N/A |

| Molecular Formula | C₁₀H₈FN | PubChem CID 13840131 (Calculated) |

| Molecular Weight | 161.18 g/mol | PubChem CID 13840131 (Calculated) |

| Hydrogen Bond Donors | 1 (from -NH₂) | PubChem CID 13840131 (Calculated) |

| Hydrogen Bond Acceptors | 1 (from -F and -N) | PubChem CID 13840131 (Calculated) |

| XLogP3 | 2.8 | PubChem CID 13840131 (Calculated) |

Conformational Analysis: A Hybrid Computational-Theoretical Approach

The primary conformational flexibility in this compound arises from the rotation of the amino group (-NH₂) around the C2-N bond. The orientation of the amine's hydrogen atoms relative to the naphthalene ring can be described by the H-N-C2-C1 dihedral angle.

The Rotational Barrier of the Amino Group: Key Conformers

The interaction between the lone pair of the nitrogen atom and the π-system of the naphthalene ring leads to a degree of double-bond character in the C2-N bond, creating an energetic barrier to rotation.[2] This results in distinct, stable conformers. The two primary conformers of interest are:

-

Syn-periplanar (Dihedral ≈ 0°): Where one of the N-H bonds is oriented towards the C1 position.

-

Anti-periplanar (Dihedral ≈ 180°): Where one of the N-H bonds is oriented towards the C3 position.

The relative energies of these conformers and the height of the rotational barrier between them are critical for understanding the molecule's dynamic behavior.

Computational Methodology: A Self-Validating Workflow

To elucidate the conformational landscape, a rigorous computational protocol using Density Functional Theory (DFT) is employed. DFT offers an excellent balance of accuracy and computational cost for systems of this size.[3]

Workflow: DFT-Based Conformational Analysis

Caption: A validated workflow for the computational analysis of molecular conformation.

Step-by-Step Computational Protocol

-

Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.

-

Pre-optimization: A preliminary geometry optimization is performed using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

-

DFT Geometry Optimization:

-

Causality: The core of the analysis lies in finding the lowest energy structure. We use the B3LYP hybrid functional, which has a long track record of providing reliable geometries and relative energies for organic molecules.[4] The 6-311+G(d,p) basis set is chosen as it provides a good description of electron distribution, including polarization (d,p) and diffuse functions (+), which are important for non-covalent interactions and describing the electron density far from the nuclei.

-

Protocol: The geometry is optimized without constraints to locate the ground-state conformer.

-

-

Frequency Calculation:

-

Causality: This is a self-validating step. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, not a stable conformer.

-

Protocol: A frequency calculation is performed on the optimized geometry at the same level of theory.

-

-

Potential Energy Surface (PES) Scan:

-

Causality: To determine the rotational barrier of the amino group, a relaxed PES scan is performed. This involves systematically changing the H-N-C2-C1 dihedral angle in small increments (e.g., 10°) and allowing the rest of the molecule to relax at each step. This maps out the energy profile of the rotation.

-

-

Natural Bond Orbital (NBO) Analysis:

-

Causality: NBO analysis helps to quantify the electronic interactions that govern the rotational barrier. Specifically, it can reveal the stabilizing interactions between the nitrogen lone pair (LP) and the antibonding orbitals (π*) of the naphthalene ring.[2]

-

Predicted Results and Analysis

While specific experimental data is unavailable, DFT calculations (B3LYP/6-311+G(d,p)) would be expected to show the following:

-

Planarity: The naphthalene ring system will be largely planar. The amino group will also tend towards planarity to maximize conjugation with the ring, although a slight pyramidalization at the nitrogen atom is expected.

-

Conformer Energies: The syn- and anti-periplanar conformers are expected to be very close in energy, likely differing by less than 1 kcal/mol. The exact preference may depend on subtle steric and electronic effects, including potential weak intramolecular hydrogen bonding between an amino hydrogen and the fluorine atom in certain orientations.

-

Rotational Barrier: The rotational barrier for the amino group is predicted to be in the range of 3-6 kcal/mol. This is a relatively low barrier, indicating that at room temperature, the amino group is in rapid rotation, but distinct conformers do exist. The barrier is a result of the disruption of the p-π conjugation between the nitrogen lone pair and the aromatic system when the amino group is perpendicular to the ring.[2]

| Parameter | Predicted Value | Significance |

| Energy Difference (Syn vs. Anti) | < 1 kcal/mol | Multiple conformers will be populated at room temperature. |

| C2-N Rotational Barrier | 3 - 6 kcal/mol | Indicates hindered but rapid rotation at ambient temperatures. |

| C2-N Bond Length | ~1.39 Å | Shorter than a typical C-N single bond (~1.47 Å), indicating partial double-bond character due to conjugation. |

Spectroscopic and Crystallographic Insights (Predicted & Comparative)

Predicted Spectroscopic Signatures

-

¹H NMR: The aromatic protons will appear in the 7.0-8.0 ppm range. The amino protons (-NH₂) would likely appear as a broad singlet, due to rapid rotation and exchange, with its chemical shift being solvent-dependent.

-

¹⁹F NMR: A singlet is expected for the fluorine atom, with its chemical shift influenced by the electronic environment of the naphthalene ring.

-

IR Spectroscopy: Characteristic N-H stretching bands would be observed around 3300-3500 cm⁻¹. A strong C-F stretching band would be expected in the 1100-1300 cm⁻¹ region.

Comparative Analysis with Related Structures

-

2-Naphthylamine: Studies on 2-naphthylamine, the parent compound without the fluorine substituent, provide a baseline. Experimental and computational studies show a low rotational barrier for the amino group and a nearly planar structure.[5] The introduction of the fluorine atom in the 4-position is expected to primarily exert an inductive electron-withdrawing effect, which could slightly alter the C2-N bond length and the rotational barrier.

-

Fluorinated Aromatics: The presence of a fluorine atom can influence intermolecular interactions, such as hydrogen bonding and π-stacking. In a solid-state (crystal) structure, one might expect to see C-H···F or N-H···F interactions, which could influence the preferred conformation and packing arrangement.[6]

Conclusion and Future Directions

This guide outlines the key structural and conformational features of this compound, based on established chemical principles and a robust computational methodology. The molecule is predicted to have a largely planar structure with a low rotational barrier for the C2-N bond, allowing for rapid interconversion between conformers at room temperature. The electronic properties are governed by the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom.

Future work should focus on:

-

Experimental Validation: Synthesis and characterization of this compound to obtain experimental data (X-ray crystallography, NMR, IR) to validate these computational predictions.

-

Solvent Effects: A more detailed computational study on the effect of different solvents on the conformational equilibrium, which is critical for understanding its behavior in solution-phase applications.

-

Biological Evaluation: If this molecule is a candidate for drug development, docking studies into relevant protein targets would be the logical next step, using the predicted low-energy conformers as starting points.

By combining predictive computational science with targeted experimental work, a complete understanding of this and other valuable substituted naphthalenes can be achieved, accelerating their application in science and technology.

References

-

PubChem. 2-Aminotetralin. National Center for Biotechnology Information. [Link]

-

Brandt, P., Sheng Jia, Z., & Thibblin, A. (2002). Kinetic and thermodynamic stability of naphthalene oxide and related compounds. A comparative microcalorimetric and computational (DFT) study. The Journal of Organic Chemistry, 67(22), 7676–7682. [Link]

-

PubChem. 2-[(4-fluoronaphthalene-1-carbonyl)amino]-1,3-dihydroindene-2-carboxylic acid. National Center for Biotechnology Information. [https://pubchem.ncbi.nlm.nih.gov/compound/2-(4-fluoronaphthalene-1-carbonyl_amino-1_3-dihydroindene-2-carboxylic_acid]([Link]

-

da Silva, J. B. P., de M. Carneiro, J. W., & Ramalho, T. C. (2020). Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds. SN Applied Sciences, 2(10), 1735. [Link]

-

Wang, D., & Wasa, M. (2018). Aerobic Catalyzed Oxidative Cross-Coupling of N,N-Disubstituted Anilines and Aminonaphthalenes with Phenols and Naphthols. Organic letters, 20(15), 4691–4695. [Link]

-

ResearchGate. DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil. [Link]

-

ResearchGate. Synthesis and Solvent Dependent Fluorescence of 4-Amino naphthalene- 1-sulfonic acid (AmNS)-Alginate (ALG) Bacterial Polymer. [Link]

-

ResearchGate. Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols. [Link]

-

Košmrlj, B., et al. (2023). Experimental, Spectroscopic, and Computational Insights into the Reactivity of “Methanal” with 2-Naphthylamines. Molecules, 28(4), 1582. [Link]

-

Holmgren, S. K., Bretscher, L. E., Taylor, K. M., & Raines, R. T. (2009). 4-Fluoroprolines: Conformational analysis and effects on the stability and folding of peptides and proteins. Peptide Science, 92(5), 491-501. [Link]

-

ACS Publications. High-Throughput Screening and Prediction of Nucleophilicity of Amines Using Machine Learning and DFT Calculations. [Link]

-

RSC Publishing. Rotational analysis of naphthol-aromatic ring complexes stabilized by electrostatic and dispersion interactions. [Link]

-

MDPI. Synthesis and Conformational Analysis of Naphthoxazine-Fused Phenanthrene Derivatives. [Link]

-

ChemRxiv. Best Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]

-

Vershinin, V., Forkosh, H., Ben-Lulu, M., Libman, A., & Pappo, D. (2021). Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. The Journal of organic chemistry, 86(1), 79–90. [Link]

-

ResearchGate. synthesis of schiff bases of 5-[5-(4-fluorophenyl) thiophen-2-yl]-1, 3, 4- thiadiazol-2-amine and its anticancer activity. [Link]

-

Mary, Y. S., et al. (2021). Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach. Journal of molecular structure, 1224, 129033. [Link]

-

Computational Chemistry Highlights. March 2012. [Link]

-

Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of chemical research, 51(5), 1224–1234. [Link]

-

Biomedres. Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. [Link]

-

MDPI. DFT Calculation and MD Simulation Studies on Gemini Surfactant Corrosion Inhibitor in Acetic Acid Media. [Link]

-

ResearchGate. Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. [Link]

-

ResearchGate. Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. [Link]

-

YouTube. How Aromaticity prevent Rotation of Bond ? | Rotational Barrier | One minute Chemistry. [Link]

-

D-Scholarship@Pitt. Rethinking Computational Catalyst Searches with Alchemical Perturbation Density Functional Theory. [Link]

-

Suneetha, V., et al. (2012). Crystal structure of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Acta crystallographica. Section E, Structure reports online, 68(Pt 1), o135. [Link]

Sources

- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Kinetic and thermodynamic stability of naphthalene oxide and related compounds. A comparative microcalorimetric and computational (DFT) study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Crystal structure of 2-amino-N-(2-fluorophenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 4-fluoronaphthalen-2-amine (NMR, IR, MS)

Introduction

In the landscape of modern drug discovery and materials science, fluorinated aromatic amines are pivotal structural motifs. The introduction of fluorine into an aromatic system can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity. 4-Fluoronaphthalen-2-amine is one such compound, serving as a valuable building block for more complex chemical entities. Its unambiguous structural verification is the bedrock upon which all subsequent research is built. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the definitive characterization of this compound. As a self-validating system, the convergence of data from these orthogonal techniques provides the highest degree of confidence in structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework and pinpoint the location of heteroatoms like fluorine. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for complete characterization.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation : Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection : Dissolve the sample in ~0.6 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for amines as it can slow the proton exchange of the -NH₂ group, sometimes allowing for clearer observation of its signal and couplings.[1][2][3]

-

Internal Standard : Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting the 0 ppm reference point. For ¹⁹F NMR, no external standard is typically needed as modern spectrometers can reference internally, but an external standard like CFCl₃ can be used for absolute precision.[4]

-

Data Acquisition : Transfer the solution to a 5 mm NMR tube. Acquire spectra on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. Standard pulse programs for ¹H, ¹³C (with proton decoupling), and ¹⁹F are employed.

¹H NMR Spectroscopy: The Proton Environment

¹H NMR provides information on the number, environment, and connectivity of protons. The aromatic region will be complex due to spin-spin coupling between protons (H-H) and through-bond coupling between protons and the fluorine atom (H-F).

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | ~7.1-7.3 | d (doublet) | JH1-H3 ≈ 2.0 Hz |

| H-3 | ~7.0-7.2 | d (doublet) | JH3-H1 ≈ 2.0 Hz |

| H-5 | ~7.8-8.0 | d (doublet) | JH5-H6 ≈ 8.0 Hz |

| H-6 | ~7.3-7.5 | t (triplet) | JH6-H5 ≈ 8.0, JH6-H7 ≈ 7.5 Hz |

| H-7 | ~7.4-7.6 | t (triplet) | JH7-H6 ≈ 7.5, JH7-H8 ≈ 8.0 Hz |

| H-8 | ~7.9-8.1 | d (doublet) | JH8-H7 ≈ 8.0 Hz |

| -NH₂ | ~5.0-5.5 | s (singlet, broad) | N/A |

Causality and Interpretation : The protons on the naphthalene core are found in the characteristic aromatic region (7.0-8.1 ppm). The amine protons (-NH₂) typically appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange; their chemical shift is highly dependent on solvent and concentration.[5][6] The addition of a drop of D₂O would cause the -NH₂ signal to disappear, confirming its assignment. The fluorine atom at position 4 will introduce additional complexity through H-F coupling, primarily affecting the signals of the nearby H-3 and H-5 protons, potentially turning their expected signals into doublets of doublets.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The use of proton decoupling simplifies the spectrum to a series of singlets, where each peak corresponds to a different carbon environment. However, the presence of fluorine will cause splitting of carbon signals due to C-F coupling, which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (¹JCF, JCCF, Hz) |

| C-1 | ~110-115 | d | J ≈ 3-5 Hz |

| C-2 | ~145-150 | s | N/A |

| C-3 | ~115-120 | d | J ≈ 15-20 Hz |

| C-4 | ~155-160 | d | J ≈ 240-250 Hz |

| C-4a | ~120-125 | d | J ≈ 15-20 Hz |

| C-5 | ~125-130 | d | J ≈ 5-10 Hz |

| C-6 | ~122-127 | s | N/A |

| C-7 | ~126-130 | s | N/A |

| C-8 | ~128-132 | s | N/A |

| C-8a | ~130-135 | s | N/A |

Causality and Interpretation : The carbon directly bonded to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, making its signal a prominent doublet and the most definitive indicator of the fluorine's location.[7] Adjacent carbons (C-3, C-4a, C-5) will show smaller two- and three-bond couplings. The carbons attached to the electron-donating amine group (C-2) and the electron-withdrawing fluorine atom (C-4) will be significantly shifted downfield.[8][9]

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique that provides a distinct signal for the fluorine atom. Its large chemical shift range makes it an unambiguous tool for confirming fluorination.[10]

Table 3: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| F-4 | -110 to -130 | m (multiplet) |

Causality and Interpretation : The chemical shift of the fluorine atom in an aromatic system is sensitive to the electronic environment.[11][12] The signal will appear as a multiplet due to coupling with neighboring aromatic protons (H-3 and H-5). This technique is exceptionally trustworthy for verifying the presence of fluorine in the final compound. The high natural abundance (100%) and sensitivity of the ¹⁹F nucleus mean that spectra can be acquired rapidly.[13]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of chemical bonds. It is an excellent, rapid method for confirming the presence of key functional groups.

Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation : For a solid sample, either mix a small amount (~1-2 mg) with dry potassium bromide (KBr) and press it into a transparent pellet, or use an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and speed.

-

Background Scan : Perform a background scan of the empty instrument (or just the ATR crystal) to subtract atmospheric (CO₂, H₂O) and accessory-related absorbances.

-

Sample Scan : Place the sample on the ATR crystal or the KBr pellet in the sample holder and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3450-3350 | Asymmetric N-H Stretch | Primary Amine (-NH₂) | Medium |

| 3350-3250 | Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium |

| 3100-3000 | C-H Stretch | Aromatic Ring | Medium-Weak |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Strong |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong |

| 1250-1100 | C-F Stretch | Aryl-Fluoride | Strong |

Causality and Interpretation : The most diagnostic feature for this molecule is the presence of two distinct peaks in the 3450-3250 cm⁻¹ region, which is a hallmark of the primary amine (-NH₂) functional group, corresponding to its asymmetric and symmetric stretching modes.[14][15][16] Aromatic amines also show a strong C-N stretching band around 1335-1250 cm⁻¹.[14] The presence of fluorine is confirmed by a very strong, characteristic C-F stretching absorption in the 1250-1100 cm⁻¹ region. The combination of these specific bands provides a high-confidence "fingerprint" for the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For routine analysis, Electron Ionization (EI) is a common and robust method.

Experimental Protocol: Acquiring an EI-Mass Spectrum

-

Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization : In the ion source, the sample is bombarded with high-energy electrons (~70 eV), causing an electron to be ejected from the molecule, forming a positively charged molecular ion (M⁺•).

-

Fragmentation : The high energy of the molecular ion causes it to fragment into smaller, characteristic charged ions.

-

Detection : The ions are separated by their mass-to-charge ratio (m/z) and detected, generating the mass spectrum.

Table 5: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion | Interpretation |

| 161 | [C₁₀H₈FN]⁺• | Molecular Ion (M⁺•) |

| 134 | [M - HCN]⁺• | Loss of hydrogen cyanide from the amine and aromatic ring |

| 133 | [M - H₂CN]⁺• | Loss of the aminomethyl radical |

| 115 | [C₉H₆]⁺• | Further fragmentation, possibly loss of HF from an intermediate |

Causality and Interpretation : The molecular ion peak (M⁺•) at m/z = 161 directly confirms the molecular formula C₁₀H₈FN and its corresponding molecular weight.[17] The fragmentation pattern is governed by the formation of the most stable ions. Aromatic amines often undergo a characteristic fragmentation involving the loss of HCN (27 mass units).[18][19] The fragmentation of fluorinated aromatic compounds can also involve the loss of HF or other fluorine-containing radicals.[20] Analyzing these fragments helps to piece together the molecular structure, corroborating the findings from NMR and IR.

Integrated Spectroscopic Workflow

The definitive identification of this compound relies on the logical integration of data from all three spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their collective agreement constitutes a self-validating proof of structure.

Figure 1: Integrated workflow for the structural confirmation of this compound.

Conclusion

The structural elucidation of this compound is a clear example of the power of modern spectroscopic methods. ¹H, ¹³C, and ¹⁹F NMR provide an unambiguous map of the atomic framework and substituent positions. Infrared spectroscopy offers rapid and definitive confirmation of the critical amine and aryl-fluoride functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation pathways. By following the detailed protocols and interpretive logic outlined in this guide, researchers and drug development professionals can confidently verify the identity and purity of this important chemical building block, ensuring the integrity of their scientific endeavors.

References

-

CDN Publishers. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

National Institutes of Health. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in.... Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

American Chemical Society. (2023). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mass spectra of fluorocarbons. Retrieved from [Link]

-

ResearchGate. (2023). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

University of Ottawa NMR Facility Blog. (n.d.). 13C NMR of Fluorinated Organics. Retrieved from [Link]

-

Emery Pharma. (n.d.). NMR Solvent Chart. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorinated Aromatic Compounds. Retrieved from [Link]

-

PubMed Central. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link]

-

Springer Nature. (2024). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound.... Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds II: Primary Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of AN (a) and OAN (b). Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Spectroscopic and thermodynamic study of hexafluorobenzene + aromatic amine complexes. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Retrieved from [Link]

-

Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

ACS Publications. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (2025). The infrared spectra of secondary amines and their salts. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

eGyanKosh. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Retrieved from [Link]

-

ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

Sources

- 1. chem.washington.edu [chem.washington.edu]

- 2. emerypharma.com [emerypharma.com]

- 3. sites.chem.utoronto.ca [sites.chem.utoronto.ca]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 8. compoundchem.com [compoundchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 19Flourine NMR [chem.ch.huji.ac.il]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. 4-Fluoronaphthalen-1-amine | 438-32-4 [sigmaaldrich.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. nvlpubs.nist.gov [nvlpubs.nist.gov]

An In-depth Technical Guide to the Reactivity and Stability of 4-Fluoronaphthalen-2-amine

Introduction

4-Fluoronaphthalen-2-amine, a fluorinated aromatic amine, is a compound of increasing interest within the pharmaceutical and chemical research sectors. Its unique structural features—a naphthalene core, an amino group, and a fluorine substituent—confer a distinct reactivity and stability profile that is critical for its application in drug development and chemical synthesis. The incorporation of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive technical overview of the reactivity and stability of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its electronic properties, predict its reactivity in various chemical transformations, and outline a systematic approach to evaluating its stability under forced degradation conditions.

Physicochemical and Structural Properties

Understanding the fundamental physicochemical properties of this compound is paramount to predicting its behavior in both reactive and stable environments.

| Property | Value | Source |

| CAS Number | 13720-48-4 | [2] |

| Molecular Formula | C₁₀H₈FN | [2] |

| Molecular Weight | 161.18 g/mol | [2] |

| Predicted pKa | ~3.5 - 4.0 | Inferred from 2-naphthylamine (pKa 3.92) and the electron-withdrawing nature of fluorine. |

The structure of this compound, featuring a naphthalene ring system substituted with an electron-donating amino group and an electron-withdrawing fluorine atom, dictates its chemical behavior. The interplay of these substituents influences the electron density distribution across the aromatic rings, thereby affecting its susceptibility to electrophilic and nucleophilic attack, as well as its basicity.

Chemical Reactivity

The reactivity of this compound is governed by the electronic effects of its substituents. The amino group is a strong activating group, directing electrophiles to the ortho and para positions. Conversely, the fluorine atom is a deactivating group due to its inductive electron-withdrawing effect, yet it also directs electrophiles to the ortho and para positions due to resonance effects.

Electrophilic Aromatic Substitution (EAS)

The amino group at the 2-position is a powerful activating group and will be the primary director of electrophilic substitution. The fluorine atom at the 4-position will have a secondary influence. Therefore, electrophilic attack is most likely to occur at the 1 and 3-positions of the naphthalene ring. For instance, in reactions like nitration or halogenation, the major products would be 1-substituted and 3-substituted derivatives of this compound. It is worth noting that in electrophilic aromatic substitution on fluorobenzene, the para-substituted product is often favored.[3]

Nucleophilic Aromatic Substitution (SNAr)

While aromatic rings are generally unreactive towards nucleophiles, the presence of a good leaving group and electron-withdrawing substituents can facilitate nucleophilic aromatic substitution. In the case of this compound, the fluorine atom can potentially act as a leaving group. However, for an efficient SNAr reaction to occur, strong electron-withdrawing groups would typically be required at positions ortho or para to the fluorine. Given that the amino group is electron-donating, SNAr reactions at the 4-position are expected to be slow unless the amino group is modified or the reaction conditions are harsh.

Reactions of the Amino Group

The amino group in this compound will exhibit typical reactivity for aromatic amines.[4] This includes:

-

Diazotization: Reaction with nitrous acid (HONO), typically generated in situ from sodium nitrite and a strong acid at low temperatures, will convert the amino group into a diazonium salt (-N₂⁺). This diazonium salt is a versatile intermediate that can be subsequently replaced by a variety of nucleophiles in Sandmeyer or similar reactions to introduce groups such as -Cl, -Br, -CN, or -OH.[4][5][6]

-

Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form the corresponding amide. This is often used as a protecting group strategy.

-

Alkylation: While direct alkylation of the amino group can be challenging to control and may lead to over-alkylation, it is possible under specific conditions.

Stability Profile and Forced Degradation Studies

Assessing the stability of a molecule is a cornerstone of drug development and chemical process optimization. Forced degradation studies, where the compound is subjected to stress conditions more severe than accelerated stability testing, are essential for identifying potential degradation products and establishing degradation pathways.[7]

Forced Degradation Protocol

A systematic forced degradation study for this compound should be conducted according to ICH guidelines.[7]

1. Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

-

Acidic Hydrolysis:

- Mix 1 mL of the stock solution with 1 mL of 1N HCl.

- Heat at 80°C for 24 hours.

- Cool, neutralize with 1N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Basic Hydrolysis:

- Mix 1 mL of the stock solution with 1 mL of 1N NaOH.

- Heat at 80°C for 24 hours.

- Cool, neutralize with 1N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Oxidative Degradation:

- Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.

- Keep at room temperature for 24 hours.

- Dilute to a final concentration of 100 µg/mL with the mobile phase.

-

Thermal Degradation:

- Expose the solid compound to 105°C for 48 hours.

- Dissolve the stressed solid in the solvent to achieve a final concentration of 100 µg/mL.

-

Photolytic Degradation:

- Expose the solid compound and a solution (100 µg/mL in a suitable solvent) to UV light (254 nm) and fluorescent light for a specified duration (e.g., as per ICH Q1B guidelines).

- A control sample should be kept in the dark.

3. Analytical Methodology:

-

A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a pH modifier like formic acid or ammonium acetate).[8]

-

LC-MS analysis is crucial for the identification and characterization of the degradation products.[9]

Predicted Degradation Pathways

Based on the known degradation of 2-naphthylamine, the following pathways are anticipated for this compound:

-

Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of nitroso, nitro, and dimeric azo compounds. The naphthalene ring can also be oxidized to form naphthoquinones. The fluorine atom is expected to increase the stability of the molecule towards oxidative degradation compared to the non-fluorinated analog.[1] Metabolic studies on 2-naphthylamine show that it can undergo N-hydroxylation and ring oxidation, leading to the formation of 2-amino-1-naphthol.[1][10] A similar pathway can be expected for the fluorinated compound.

-

Hydrolysis: Under strong acidic or basic conditions, the amino group might be susceptible to hydrolysis, although this is generally less common for aromatic amines compared to amides.

-

Photodegradation: Aromatic amines can be susceptible to photodegradation. Studies on naphthalene derivatives have shown that photolysis can occur, leading to various degradation products.[11] The presence of the fluorine atom might influence the rate and pathway of photodegradation.

Synthesis Strategies

Several synthetic routes can be envisioned for the preparation of this compound.

Bucherer Reaction

The Bucherer reaction is a classic method for the conversion of a naphthol to a naphthylamine.[12][13] The synthesis of this compound could potentially be achieved by reacting 4-fluoro-2-naphthol with ammonia and a bisulfite salt.

From a Diazonium Salt (Sandmeyer-type Reaction)

An alternative route involves the diazotization of a suitable aminonaphthalene precursor followed by a Sandmeyer or similar reaction. For instance, starting from 4-fluoro-2-nitronaphthalene, reduction of the nitro group to an amine, followed by diazotization and subsequent reaction is a plausible, albeit longer, route. A more direct approach could involve the diazotization of a diaminonaphthalene, followed by a Sandmeyer reaction to introduce the fluorine atom. The synthesis of fluoronaphthalenes via a modified Schiemann reaction from the corresponding nitroamine has also been reported.

Conclusion

This compound presents a unique combination of reactivity and stability characteristics that are of significant interest in medicinal chemistry and materials science. Its reactivity is dominated by the directing effects of the amino group in electrophilic substitutions, while the fluorine atom enhances its metabolic stability. A thorough understanding of its degradation pathways, elucidated through systematic forced degradation studies, is crucial for its development in any application. The synthetic routes outlined provide a basis for its preparation, enabling further investigation into its properties and potential uses. This guide serves as a foundational resource for scientists and researchers, providing both theoretical predictions and practical methodologies to effectively work with this promising molecule.

References

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2012). 2-NAPHTHYLAMINE. In Chemical Agents and Related Occupations. International Agency for Research on Cancer. Available from: [Link]

-

Chemistry Stack Exchange. (2025). Weird sulfonation reactions of fluoroarene. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Naphthylamine. PubChem Compound Summary for CID 7057. Retrieved January 23, 2026, from [Link].

-

National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition: 2-Naphthylamine. U.S. Department of Health and Human Services, Public Health Service. Retrieved from [Link]

-

Liu, H. J., Zhou, Z. F., & Liu, W. P. (2001). Photodegradation of alpha-naphthaleneacetic acid in aqueous solution. Journal of Environmental Sciences (China), 13(3), 361–364. Available from: [Link]

-

Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved January 23, 2026, from [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). Retrieved January 23, 2026, from [Link]

-

RSC Publishing. (2016). Thermal decomposition processes in aromatic amine-based polybenzoxazines investigated by TGA and GC–MS. Retrieved January 23, 2026, from [Link]

-

Troupis, A. T., Tatidis, S. T., & Stalikas, C. D. (2003). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Analytical and bioanalytical chemistry, 375(4), 558–565. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 23, 2026, from [Link]

-

Wikipedia. (n.d.). 2-Naphthylamine. Retrieved January 23, 2026, from [Link]

-

LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved January 23, 2026, from [Link]

-

Ataman Kimya. (n.d.). 2-NAPHTHYLAMINE. Retrieved January 23, 2026, from [Link]

-

Name Reactions. (n.d.). Bucherer Reaction. Retrieved January 23, 2026, from [Link]

-

Patil, S. A., Patil, R., & Patil, S. A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(3), 893–910. Available from: [Link]

-

IARC Publications. (n.d.). 2-NAPHTHYLAMINE 1. Exposure Data. Retrieved January 23, 2026, from [Link]

-

Taylor & Francis. (n.d.). 2-naphthylamine – Knowledge and References. Retrieved January 23, 2026, from [Link]

-

Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved January 23, 2026, from [Link]

-

Brill, E. (1966). Preparation of fluoronitronaphthalenes via a modified Schiemann reaction. Journal of the Chemical Society C: Organic, 748-749. Available from: [Link]

-

MDPI. (2017). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Retrieved January 23, 2026, from [Link]

-

Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. Retrieved January 23, 2026, from [Link]

-

University of Kentucky UKnowledge. (n.d.). THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. Retrieved January 23, 2026, from [Link]

-

ACS Omega. (2026). Synthesis, Structural Characterization, and In Silico Evaluation of the Salicylidene Schiff Base 4-{(E)-[(2,3-Dihydroxyphenyl)methylidene]amino}-2-hydroxybenzoic Acid as a Promising Scaffold for Human Transthyretin Inhibitor. Retrieved January 23, 2026, from [Link]

-

Khan Academy. (n.d.). Sandmeyer reaction. Retrieved January 23, 2026, from [Link]

-

Cambridge University Press. (n.d.). Bucherer Reaction. Retrieved January 23, 2026, from [Link]

-

YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Amines. Retrieved January 23, 2026, from [Link]

-

DTIC. (n.d.). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved January 23, 2026, from [Link]

-

Scholaris. (n.d.). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. Retrieved January 23, 2026, from [Link]

-

Helda. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved January 23, 2026, from [Link]

-

National Center for Biotechnology Information. (2013). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Simple Method for the Estimation of pKa of Amines†. Retrieved January 23, 2026, from [Link]

-

RSC Publishing. (2012). The synthesis of N-substituted 4-fluoro-1,8-naphthalimides. Retrieved January 23, 2026, from [Link]

-

American Chemical Society. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Retrieved January 23, 2026, from [Link]

-

MedCrave online. (2016). Forced Degradation Studies. Retrieved January 23, 2026, from [Link]

Sources

- 1. 2-NAPHTHYLAMINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. publications.iarc.who.int [publications.iarc.who.int]

- 3. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. organicreactions.org [organicreactions.org]

- 12. Bucherer Reaction (Chapter 22) - Name Reactions in Organic Synthesis [cambridge.org]

- 13. Preparation of fluoronitronaphthalenes via a modified Schiemann reaction - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

The Ascendant Role of Fluorinated Naphthalene Derivatives: A Technical Guide to Their Diverse Applications

Abstract

The strategic incorporation of fluorine into the naphthalene scaffold has unlocked a new frontier in medicinal chemistry, materials science, and agrochemicals, yielding derivatives with potent and selective biological activities and unique photophysical properties. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the burgeoning field of fluorinated naphthalene derivatives. We will explore their potential applications as anticancer agents, kinase inhibitors, advanced materials for organic electronics, and specialized agrochemicals. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex biological pathways and experimental workflows to facilitate further research and development in this promising area.

Introduction: The Power of Fluorine in Naphthalene Systems

The naphthalene scaffold, a rigid, bicyclic aromatic system, is a privileged structure in chemistry, forming the core of numerous biologically active compounds and functional materials.[1] Its versatile platform allows for chemical modifications to fine-tune its pharmacological and physicochemical properties. The introduction of fluorine, the most electronegative element, into the naphthalene core imparts unique characteristics. The strong carbon-fluorine bond enhances metabolic stability, a crucial factor in drug design.[1] Furthermore, fluorine's small size and ability to form specific interactions can significantly influence binding affinity to biological targets and modulate electronic properties.[2] These combined effects have led to the emergence of fluorinated naphthalene derivatives as a highly valuable class of molecules with a broad spectrum of potential applications.

Part 1: Pharmaceutical Applications: Targeting Disease with Precision

The unique physicochemical properties conferred by fluorine make fluorinated naphthalene derivatives particularly attractive for drug discovery and development. These compounds have shown significant promise as anticancer agents, kinase inhibitors, and antimycotics.

Anticancer and Kinase Inhibitory Activities

Fluorinated naphthalene derivatives have emerged as a significant class of compounds with promising anticancer activities, often exerting their effects by inhibiting key enzymes involved in cancer progression, such as kinases.[1] The biological activity of these derivatives is highly dependent on the nature and position of their substituents.[1]

Mechanism of Action: Targeting Kinase Signaling Pathways

Many fluorinated naphthalene derivatives function as kinase inhibitors. For instance, certain derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is a critical process in tumor growth and metastasis.[1] The introduction of a fluorine atom can potentially enhance the binding affinity of the naphthalene scaffold to the kinase domain of VEGFR-2.[1]

Novel naphthalene-based diarylamides have also been designed as pan-Raf kinase inhibitors, showing strong activity against both wild-type and mutated forms of B-Raf, which are often dysregulated in melanoma.[3] A notable example is a compound containing a difluoromethoxy group that demonstrated potent inhibitory activity across B-RafWT, B-RafV600E, and c-Raf.[3] This inhibition leads to cell cycle arrest at the G2/M phase and induces dose-dependent apoptosis, effectively suppressing cancer cell proliferation and survival.[3]

Below is a simplified representation of the MAPK/ERK signaling pathway, which is often targeted by Raf inhibitors.

Quantitative Data on Anticancer Activity

The cytotoxic activity of fluorinated naphthalene derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Naphthalene-substituted triazole spirodienones | MDA-MB-231 (Breast Cancer) | Varies | [4] |

| Naphthalen-1-yloxyacetamide derivatives | MCF-7 (Breast Cancer) | 2.33 - 51.80 | [5] |

| Naphthalene-1,4-dione analogues | HEC1A (Endometrial Cancer) | ~1 - 6.4 | [6] |

Experimental Protocol: Synthesis of a Naphthalene-1,4-dione Analogue

This protocol outlines a general procedure for the synthesis of 2-amino-3-chloronaphthalene-1,4-dione derivatives, which have shown anticancer activity.[6]

-

Reaction Setup: To a solution of 2,3-dichloronaphthalene-1,4-dione in a suitable solvent (e.g., ethanol), add the desired amine and a base such as triethylamine or potassium carbonate.

-

Reaction Conditions: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-amino-3-chloronaphthalene-1,4-dione derivative.

Antifungal Activity

Derivatives of the allylamine antimycotic terbinafine, featuring varied substitutions on the naphthalene ring system, have been synthesized and evaluated for their antifungal activity. The potency of these compounds is strongly influenced by the size of the substituent. Generally, only hydrogen or, in some cases, fluorine are well-tolerated at most positions of the naphthalene moiety.[7] However, derivatives with fluorine at positions 3, 5, and 7, or chlorine at position 5, have demonstrated enhanced activity against yeasts compared to the parent compound.[7] The simultaneous introduction of two fluoro substituents at positions 5 and 7 can further intensify this increased sensitivity.[7]

Part 2: Materials Science Applications: Illuminating the Future

The unique photophysical and electronic properties of fluorinated naphthalene derivatives make them highly suitable for applications in materials science, particularly in the field of organic electronics such as organic light-emitting diodes (OLEDs) and as fluorescent probes for bioimaging.

Organic Light-Emitting Diodes (OLEDs)

Naphthalene derivatives are versatile building blocks for OLED materials, with their emission colors tunable from blue to red through specific structural modifications.[8] The introduction of fluorine can further enhance their performance by modulating their electronic properties and thermal stability.

Performance of Naphthalene-Based OLEDs

The performance of OLEDs is characterized by several key metrics, including turn-on voltage, luminance efficiency, power efficiency, and external quantum efficiency (EQE).

| Emitter Type | Host Material | Turn-on Voltage (V) | Luminance Efficiency (cd/A) | Power Efficiency (lm/W) | Max. EQE (%) | CIE Coordinates | Reference |

| Naphthalene-based copolymer (PNP(1,4)-TF) | PVK | ~4-5 | - | - | ~1 | Blue emission | [1] |

| DPAN (fluorescent dopant) | Polyfluorene | 4.8 | 7.43 | 2.96 | - | (0.26, 0.58) | [8] |

| Naphthalene-embedded MR emitters | Doped devices | - | - | - | 7.2 - 7.9 | Blue emission | [9] |

| Naphthyridine-based TADF emitters | - | Low | - | 36.9 - 50.7 | 14.1 - 29.9 | Deep blue to green | [10] |

Experimental Protocol: Fabrication of a Polymer-Based OLED

This protocol provides a general procedure for the fabrication of a multi-layer polymer-based OLED using a spin-coating technique.[8]

-

Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with oxygen plasma to improve the work function of the ITO.

-

Hole Injection Layer (HIL) Deposition: Spin-coat a filtered aqueous dispersion of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) onto the cleaned ITO substrates and anneal.

-

Emissive Layer (EML) Deposition: In a nitrogen-filled glovebox, spin-coat a solution of the host polymer and the fluorinated naphthalene derivative dopant (e.g., in chlorobenzene) onto the PEDOT:PSS layer and anneal to remove residual solvent.

-

Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator and sequentially deposit a layer of a low work function metal (e.g., Calcium) and a protective layer of a more stable metal (e.g., Aluminum).

-

Encapsulation: Encapsulate the devices using a UV-curable epoxy and a glass coverslip inside the glovebox to protect them from atmospheric moisture and oxygen.

Fluorescent Probes for Bioimaging

Naphthalene-based fluorescent probes are valuable tools for detecting and imaging various analytes in biological systems due to their excellent photophysical properties, including high quantum yields and photostability.[6] The introduction of fluorine can further enhance their sensing capabilities. For instance, a 6-fluoronaphthalene-2,3-dicarbaldehyde probe has shown clinical significance for the diagnosis and prediction of mortality in patients with sepsis by detecting glutathione (GSH) in living cells.[11] Naphthalimide derivatives are another important class of fluorophores used in the development of fluorescent sensors for enzymes and ions.[12][13]

Part 3: Agrochemical Applications: Protecting Crops with Advanced Chemistry

The incorporation of fluorine has been a major driver of innovation in the agrochemical industry, leading to the development of more potent and selective herbicides, insecticides, and fungicides.[14] Fluorinated compounds often exhibit enhanced metabolic stability and target-specific activity.[15]

Herbicidal Activity

Fluorinated naphthalene derivatives have been investigated for their herbicidal properties. For example, fluorinated 2-hydroxynaphthalene-1-carboxanilides have been shown to inhibit photosynthetic electron transport (PET) in spinach chloroplasts, with the inhibition mechanism likely involving the inhibition of photosystem II.[16] The herbicidal activity of these compounds is influenced by the position of the fluorine substituents on the anilide ring.[16]

Mode of Action of Fluorinated Herbicides

Many fluorinated herbicides act by inhibiting key enzymes in plant metabolic pathways. For example, some fluorinated herbicides inhibit the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids.[3] Others, like those that inhibit protoporphyrinogen oxidase (PPO), lead to the accumulation of protoporphyrin IX, a potent photosensitizer that causes lipid peroxidation and ultimately cell death in the presence of light and oxygen.[3][17]

Part 4: Synthesis and Characterization

The synthesis of fluorinated naphthalene derivatives can be achieved through various methods, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Synthetic Methodologies

Diazotization-Fluorination (Balz-Schiemann Reaction)

A common method for introducing fluorine onto an aromatic ring is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt.[18][19]